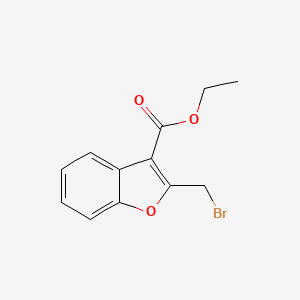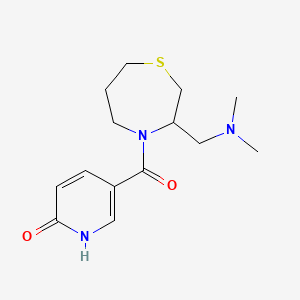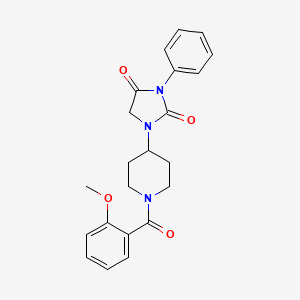![molecular formula C15H13ClN4O B2617724 3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034449-72-2](/img/structure/B2617724.png)
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Mécanisme D'action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit various targets such as carboxylesterase, translocator protein, pde10a, and selective kinases .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of their targets .
Biochemical Pathways
Related compounds have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of 3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to achieve high yields. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide can be compared with other similar compounds such as zaleplon, indiplon, and ocinaplon, which also belong to the pyrazolo[1,5-a]pyrimidine class . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. For example, zaleplon and indiplon are known for their sedative effects, while ocinaplon is an anxiolytic agent .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-3-1-2-11(8-12)4-5-15(21)19-13-9-17-14-6-7-18-20(14)10-13/h1-3,6-10H,4-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVTUWWIKJFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2617646.png)
![4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2617648.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2617655.png)
![N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2617656.png)


![4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2617662.png)


